molecular formula C16H15N B8621960 N-(3,5-Dimethylphenyl)indole

N-(3,5-Dimethylphenyl)indole

Cat. No. B8621960
M. Wt: 221.30 g/mol
InChI Key: RDYNERNMPKBLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

CuI (10 mg, 0.05 mmol), N,N-diethylsalicylamide (10 mg, 0.05 mmol), indole (176 mg, 1.5 mmol) and K3PO4 (425 mg, 2.0 mmol) were put into a screw-capped test tube with a Teflon-lined septum. The tube was then evacuated and backfilled with argon (3 cycles). 5-Bromo-m-xylene (136 μL, 1.0 mmol) was added by a syringe. The reaction mixture was stirred at 100° C. for 20 h. The reaction mixture was allowed to reach room temperature. Ethyl acetate (˜2 mL), water (˜10 mL), ammonium hydroxide (˜0.5 mL) and dodecane (227 μL) were added. The organic phase was analyzed by GC or GC-MS. The reaction mixture was further extracted by ethyl acetate (4×10 mL). The combined organic phases were washed with brine and dried over Na2SO4. Solvent was removed in vacuo and the yellow residue was purified by column chromatography on silica gel using hexane/ethyl acetate (10:1) as eluent to afford the desired product as a brown solid (196 mg, 89% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
136 μL
Type
reactant
Reaction Step Two
Quantity
176 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:19]1[CH:20]=[C:21]([CH3:26])[CH:22]=[C:23]([CH3:25])[CH:24]=1.[OH-].[NH4+].CCCCCCCCCCCC>[Cu]I.C(N(CC)C(=O)C1C(=CC=CC=1)O)C.O.C(OCC)(=O)C>[CH3:26][C:21]1[CH:20]=[C:19]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:24]=[C:23]([CH3:25])[CH:22]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
136 μL
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Step Three
Name
Quantity
176 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
K3PO4
Quantity
425 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CuI
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)N(C(C=1C(O)=CC=CC1)=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was then evacuated
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was further extracted by ethyl acetate (4×10 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the yellow residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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